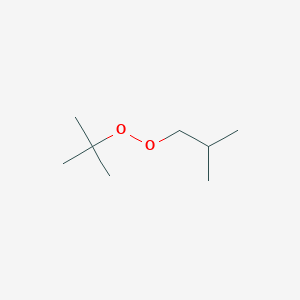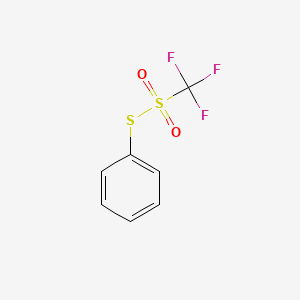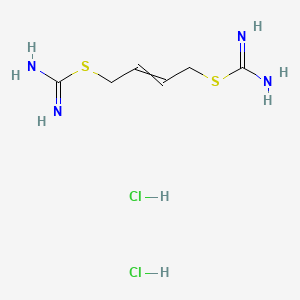phosphanium iodide CAS No. 60066-86-6](/img/structure/B14613819.png)
[4-(1,3-Dioxolan-2-yl)butan-2-yl](triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to a butyl chain, which is further substituted with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkyl halide that contains the dioxolane moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride are often used in substitution reactions.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its analogs.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It can also serve as a phase-transfer catalyst in certain reactions.
Biology
The compound has potential applications in biological research, particularly in the study of phosphonium salts’ interactions with biological membranes. Its ability to cross cell membranes makes it a candidate for drug delivery systems.
Medicine
In medicine, phosphonium salts are explored for their potential use in targeting mitochondria, which could be useful in developing treatments for diseases involving mitochondrial dysfunction.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the dioxolane and phosphonium groups.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide involves its interaction with cellular membranes due to the lipophilic nature of the triphenylphosphonium group. This allows the compound to cross lipid bilayers and potentially target intracellular components such as mitochondria. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler analog without the dioxolane ring.
Tetraphenylphosphonium chloride: Another phosphonium salt with different substituents.
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium bromide: A similar compound with a bromide ion instead of iodide.
Uniqueness
The presence of the dioxolane ring in 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide distinguishes it from other phosphonium salts. This structural feature may impart unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets.
Properties
CAS No. |
60066-86-6 |
|---|---|
Molecular Formula |
C25H28IO2P |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)butan-2-yl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H28O2P.HI/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,21,25H,17-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
QUGAGKQLOIEQJW-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC1OCCO1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)

![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

